1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid
Description
Positional Isomerism
- Azepane-2-carboxylic Acid Derivatives : Substitution at position 2 (e.g., (S)-1-Fmoc-azepane-2-carboxylic acid) induces greater ring strain due to proximity between the Fmoc group and carboxylic acid. This strain reduces thermal stability compared to the position 4 isomer.
- Azepane-4-carboxylic Acid : The equatorial placement of the carboxylic acid at position 4 minimizes steric hindrance, enhancing solubility in polar aprotic solvents (e.g., DMF, acetone).
Ring Size Effects
- Piperidine Analogues : Six-membered Fmoc-piperidine-4-carboxylic acid exhibits a more rigid chair conformation, with shorter N···O distances (2.8 Å vs. 3.1 Å in azepanes). This rigidity limits applications in peptide synthesis requiring conformational flexibility.
- Azepane Derivatives : The seven-membered ring’s increased flexibility facilitates backbone dihedral angle adjustments in peptide chains, making it preferable for stabilizing secondary structures.
Functional Group Interactions
These comparisons underscore the unique balance of flexibility, stability, and synthetic utility inherent to this compound.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)15-6-5-12-23(13-11-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCYCNPEYROKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936476-88-8 | |
| Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid typically involves the following steps:
Chemical Reactions Analysis
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free azepane-4-carboxylic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Coupling Reactions: It can be used in peptide coupling reactions with other amino acids or peptides in the presence of coupling reagents like HATU or EDC.
Scientific Research Applications
Peptide Synthesis
Fmoc Group in Solid Phase Synthesis
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely utilized as a protecting group in peptide synthesis. It allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). The stability of the Fmoc group under basic conditions makes it particularly useful for synthesizing peptides with multiple functional groups.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Deprotection Method | Common Uses |
|---|---|---|---|
| Fmoc | High | Base (e.g., piperidine) | SPPS |
| Boc | Moderate | Acid (e.g., TFA) | Solution-phase synthesis |
| Cbz | Low | Hydrogenation | Limited applications |
Medicinal Chemistry
Biological Activity
Recent studies have indicated that derivatives of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid exhibit significant biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Research has shown that compounds containing the Fmoc group can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
Case Study: Inhibition of Tumor Growth
A study conducted by Umesha et al. (2009) demonstrated that derivatives of this compound inhibited dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells. This inhibition resulted in reduced cell proliferation across various cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against a range of pathogens.
Table 2: Antimicrobial Efficacy of Fmoc Derivatives
| Pathogen | Activity Level | Notes |
|---|---|---|
| Staphylococcus aureus | Moderate | Effective against Gram-positive bacteria |
| Escherichia coli | Moderate | Effective against Gram-negative bacteria |
| Candida albicans | Low | Limited antifungal activity |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of compounds derived from this compound. Modifications to the fluorenyl moiety and carboxylic acid functionality can enhance potency and selectivity toward biological targets.
Key Modifications
- Fluorenyl Group : Enhances binding affinity to target proteins.
- Carboxylic Acid Functionality : Essential for solubility and bioavailability.
Mechanism of Action
The primary mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid with structurally related Fmoc-protected heterocyclic carboxylic acids, highlighting key differences in ring size, substituents, and physicochemical properties:
Key Research Findings:
Spirocyclic derivatives (e.g., 8-oxa-2-azaspiro[4.5]decane) exhibit rigid structures, reducing entropy penalties in binding interactions .
Substituent Effects :
- Cyclopropane substituents (e.g., in CAS 2219379-46-9) introduce steric constraints, which can stabilize specific peptide conformations or enhance metabolic stability .
- Ethyl groups on pyrrolidine (CAS 1341977-71-6) improve solubility but may reduce membrane permeability compared to azepane derivatives .
Synthetic Utility :
- Fmoc-protected proline (CAS 71989-31-6) is a benchmark in peptide synthesis due to its well-established coupling efficiency and stability .
- The synthesis of the target azepane compound likely employs Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), a common reagent for introducing Fmoc groups under mild conditions .
Biological Activity
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid, commonly referred to as Fmoc-azepane-4-carboxylic acid, is a chemical compound with significant implications in organic chemistry and pharmaceutical applications. Its structural characteristics include an azepane ring, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are vital for its role in peptide synthesis and other organic reactions.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.4 g/mol
- CAS Number : 1936476-88-8
These properties make it a versatile building block in synthetic organic chemistry, particularly in the synthesis of peptides where protecting groups are essential for the selective functionalization of amino acids.
Potential Biological Activities:
- Antimicrobial Properties : Compounds with similar structures have shown potential antimicrobial activity, which could be explored further in this compound.
- Anticancer Activity : Some derivatives of Fmoc-protected amino acids have been studied for their anticancer properties, suggesting that this compound may also possess similar effects.
- Neuroprotective Effects : Research into other azepane derivatives indicates possible neuroprotective effects, warranting further investigation into this compound's potential in neurological applications.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-2-carboxylic acid | 193693-64-0 | Contains an azetidine ring; used in peptide synthesis |
| (S)-Azetidine-2-carboxylic acid | 2133-34-8 | Lacks the fluorenyl group; simpler structure |
| (R)-Azetidine-2-carboxylic acid hydrochloride | 647854-72-6 | A hydrochloride salt form; different solubility properties |
| 6-Methylpiperidine-2-carboxylic acid | 99571-58-1 | Contains a piperidine ring; different biological activities |
This table highlights the unique aspects of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane compared to its analogs, emphasizing its potential applications in peptide chemistry.
Case Studies and Research Findings
Research into related compounds has yielded promising results regarding their biological activities:
- Antimicrobial Studies : A study on Fmoc-protected amino acids indicated that certain derivatives exhibited significant antimicrobial activity against various bacterial strains. This suggests that similar compounds may also have effective antimicrobial properties.
- Anticancer Research : Investigations into Fmoc-protected peptides have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, which could be relevant for azepane derivatives.
- Neuroprotective Studies : Some azepane derivatives have been shown to protect neuronal cells from oxidative stress-induced damage, indicating a potential therapeutic avenue for neurodegenerative diseases.
Q & A
Q. Methodological Insight :
- Deprotection Protocol : Use piperidine (20–30% v/v in DMF) for 5–20 minutes per cycle, monitored via UV absorbance (301 nm) for Fmoc removal .
- Coupling Efficiency : Activate the carboxylic acid with HATU/DIPEA in DMF or NMP for high-yield couplings.
Advanced: How can researchers optimize the synthesis of this compound to improve enantiomeric purity for chiral applications?
Stereochemical integrity is critical for azepane-based peptidomimetics. Key strategies include:
- Asymmetric Catalysis : Use chiral auxiliaries or catalysts during azepane ring formation. For example, Sharpless epoxidation or enzymatic resolution .
- Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol gradient) and compare retention times with authentic standards .
Data Contradiction Example :
Discrepancies in optical rotation values may arise from residual solvents or byproducts. Address this via:
Recrystallization : Use ethyl acetate/hexane mixtures.
HPLC-MS : Identify impurities >0.1% using high-resolution mass spectrometry .
Basic: What are the primary stability concerns for this compound under standard laboratory conditions?
The compound is sensitive to:
Q. Stability Protocol :
- Short-Term : Use anhydrous DMF or DCM for reactions (<24 hours).
- Long-Term : Lyophilize and store under argon .
Advanced: How can researchers resolve contradictory NMR data for intermediates during the synthesis of this compound?
Contradictions often arise from:
- Rotameric States : Azepane ring puckering or Fmoc group rotation broadens signals. Use elevated temperatures (e.g., 50°C in DMSO-d6) to simplify spectra .
- Impurity Peaks : Compare with LC-MS data. For example, a common byproduct is the deprotected azepane-4-carboxylic acid (absence of Fmoc δ 7.3–7.8 ppm aromatic signals) .
Q. Validation Workflow :
| Technique | Purpose |
|---|---|
| 2D NMR (HSQC, COSY) | Assign backbone protons and confirm connectivity. |
| HPLC-PDA | Detect UV-active impurities (λ = 265–301 nm). |
| HRMS | Verify molecular ion [M+H]+ (theoretical: C24H25NO4 = 391.18 g/mol). |
Advanced: What strategies mitigate low coupling efficiency in SPPS when using this bulky azepane derivative?
Bulky residues (e.g., azepane) hinder coupling due to steric hindrance. Solutions include:
Q. Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Standard HBTU | 65–70 | 85–90 |
| Microwave (50°C) | 85–90 | 95–98 |
Basic: How does the azepane ring influence the compound’s bioactivity in enzyme inhibition studies?
The seven-membered azepane ring enhances:
- Conformational Flexibility : Enables adaptation to enzyme active sites (e.g., proteases).
- Metabolic Stability : Reduced susceptibility to oxidative metabolism compared to pyrrolidine or piperidine .
Case Study :
Inhibition of trypsin-like proteases showed IC50 = 12 μM for the azepane derivative vs. 45 μM for a piperidine analog, attributed to improved hydrophobic pocket interactions .
Advanced: What analytical methods distinguish between Fmoc-protected and deprotected forms of this compound in complex mixtures?
- UV-Vis Spectroscopy : Fmoc absorbs at 301 nm (ε ≈ 7,800 M⁻¹cm⁻¹).
- Fluorescence Detection : Excitation at 265 nm, emission at 315 nm for Fmoc .
- TLC : Rf = 0.6 (Fmoc-protected) vs. 0.2 (deprotected) in ethyl acetate/hexane (1:1) .
Basic: What safety precautions are critical when handling this compound in a research setting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
